molecular formula C9H6ClFO B3415490 (2E)-3-(2-Fluorophenyl)acryloyl chloride CAS No. 208922-47-8

(2E)-3-(2-Fluorophenyl)acryloyl chloride

Cat. No. B3415490
M. Wt: 184.59 g/mol
InChI Key: JTDODVLEWOIHOB-AATRIKPKSA-N
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Description

“(2E)-3-(2-Fluorophenyl)acryloyl chloride” is a chemical compound with the molecular formula C9H6ClFO and a molecular weight of 184.6 . It is used as a specialty product for proteomics research .


Molecular Structure Analysis

The InChI code for “(2E)-3-(2-Fluorophenyl)acryloyl chloride” is 1S/C9H6ClFO/c10-9(12)6-5-7-3-1-2-4-8(7)11/h1-6H/b6-5+ . This code provides a detailed description of the molecule’s structure.


Physical And Chemical Properties Analysis

“(2E)-3-(2-Fluorophenyl)acryloyl chloride” is stored at temperatures between 2-8°C .

Scientific Research Applications

Polymer Applications and Environmental Impact

Acrylamide, a compound related in structure to acryloyl chloride derivatives, is used worldwide to synthesize polyacrylamide. Polyacrylamide has numerous applications as a soil conditioner, in wastewater treatment, in the cosmetic, paper, and textile industries, and as a solid support for the separation of proteins by electrophoresis. The extensive study of acrylamide's effects on human health and the environment underscores the importance of understanding the applications and safety of chemically related compounds like "(2E)-3-(2-Fluorophenyl)acryloyl chloride" (Friedman, 2003).

Coordination Chemistry

The coordination chemistry of acrylamide, which shares the acryloyl moiety with "(2E)-3-(2-Fluorophenyl)acryloyl chloride," has been reviewed, highlighting the potential of acrylamide as a versatile ligand in forming complexes with transition metals. This insight into acrylamide's coordination behavior can inform research into the coordination properties of "(2E)-3-(2-Fluorophenyl)acryloyl chloride" and its potential applications in catalysis or material science (Girma et al., 2005).

Biomedical Applications

Research on the use of fluorochromes, specifically acridine orange and DAPI, for bacterial enumeration highlights the broader applications of acryloyl-containing compounds in microbiology and diagnostic tools. While not directly related to "(2E)-3-(2-Fluorophenyl)acryloyl chloride," the principles of designing molecules for specific interactions with biological substrates can be relevant for exploring biomedical applications of this compound (Kepner & Pratt, 1994).

Synthesis and Pharmacological Evaluation

Studies on the synthesis and evaluation of various acryloyl derivatives for antimicrobial activity suggest a potential area of research for "(2E)-3-(2-Fluorophenyl)acryloyl chloride." By exploring its chemical reactivity and potential biological interactions, researchers can investigate its applications in developing new antimicrobial agents or other pharmacologically relevant compounds (Kumar et al., 2020).

Safety And Hazards

For safety information and potential hazards associated with “(2E)-3-(2-Fluorophenyl)acryloyl chloride”, it’s best to refer to its Material Safety Data Sheet (MSDS) .

Future Directions

As of 2021, I don’t have specific information on the future directions of research or applications for “(2E)-3-(2-Fluorophenyl)acryloyl chloride”. It’s a specialty product used in proteomics research , so future directions may involve its use in new methods or techniques in this field.

properties

IUPAC Name

(E)-3-(2-fluorophenyl)prop-2-enoyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6ClFO/c10-9(12)6-5-7-3-1-2-4-8(7)11/h1-6H/b6-5+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTDODVLEWOIHOB-AATRIKPKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C=CC(=O)Cl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C(=C1)/C=C/C(=O)Cl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6ClFO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

184.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2E)-3-(2-Fluorophenyl)acryloyl chloride

CAS RN

208922-47-8
Record name 208922-47-8
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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